molecular formula C10H11ClO2 B7861670 3-(3-Chlorophenyl)oxolan-3-ol

3-(3-Chlorophenyl)oxolan-3-ol

Cat. No.: B7861670
M. Wt: 198.64 g/mol
InChI Key: RZWGTKFFZHIILW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)oxolan-3-ol is an organic compound characterized by the presence of a chlorophenyl group attached to an oxolan-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)oxolan-3-ol typically involves the reaction of 3-chlorophenyl derivatives with oxirane compounds under controlled conditions. One common method includes the use of a base-catalyzed ring-opening reaction of an epoxide with a 3-chlorophenyl compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)oxolan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenol: An organic compound with a similar chlorophenyl group but lacking the oxolan-3-ol ring.

    3-(4-Chlorophenyl)oxolan-3-ol: A structural isomer with the chlorine atom in a different position on the phenyl ring.

    3-(3-Bromophenyl)oxolan-3-ol: A bromine-substituted analog of the compound.

Uniqueness

3-(3-Chlorophenyl)oxolan-3-ol is unique due to the presence of both the chlorophenyl group and the oxolan-3-ol ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(3-chlorophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWGTKFFZHIILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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